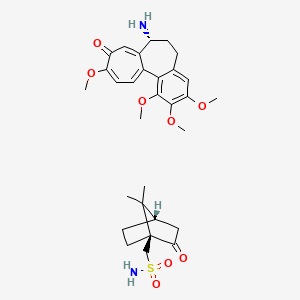
D-Fructose-1,6-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and a ketone functional group. The presence of carbon-13 isotopes at positions 1 and 6 makes it useful for various scientific studies, particularly in the field of metabolic research.
Applications De Recherche Scientifique
Chemistry
Isotope labeling studies: Used in NMR spectroscopy and mass spectrometry to study metabolic pathways.
Biology
Metabolic research: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine
Diagnostic tools: Used in metabolic studies to diagnose metabolic disorders.
Industry
Biotechnology: Used in the production of labeled biomolecules for research purposes.
Mécanisme D'action
Target of Action
D-Fructose-1,6-13C2, also known as (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one, is a stable isotope of D-Fructose . The primary targets of this compound are enzymes involved in the glycolytic pathway, such as hexokinase .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes. It undergoes a series of reactions catalyzed by these enzymes, leading to changes in the metabolic processes within the cell .
Biochemical Pathways
D-Fructose-1,6-13C2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is responsible for the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Pharmacokinetics
As a sugar molecule, it is expected to be readily absorbed and distributed in the body, metabolized via various biochemical pathways, and excreted in the urine .
Result of Action
The action of D-Fructose-1,6-13C2 leads to the production of energy in the form of ATP and the generation of metabolic intermediates for various biosynthetic pathways . This contributes to the overall metabolic activities of the cell.
Action Environment
The action, efficacy, and stability of D-Fructose-1,6-13C2 can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other metabolites, and the specific enzymatic machinery of the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the ketone group. Common synthetic routes include:
Starting from glucose: The compound can be synthesized from glucose through a series of oxidation and reduction reactions.
Isotope labeling: Carbon-13 isotopes are introduced using labeled precursors during the synthesis.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, tosyl chloride.
Major Products
Oxidation: Formation of hexaric acids.
Reduction: Formation of hexitols.
Substitution: Formation of various substituted hexose derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: A common hexose sugar with similar structure but without isotope labeling.
Fructose: Another hexose sugar with a ketone group but different stereochemistry.
Mannose: A hexose sugar with different stereochemistry at the hydroxyl groups.
Uniqueness
The uniqueness of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one lies in its specific stereochemistry and the presence of carbon-13 isotopes, making it particularly valuable for metabolic research and isotope labeling studies.
Propriétés
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-GMKZOSMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)


![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)
